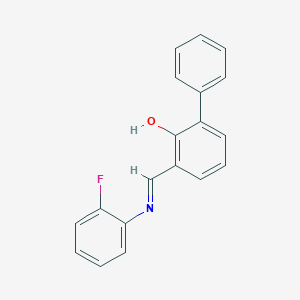
N-(3-Phenylsalicylidene)-2-tert-butylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenylsalicylidene)-2-tert-butylaniline (PBTA) is an organic compound consisting of a phenyl group linked to a tert-butyl group, which is then attached to an aniline group. PBTA is a derivative of salicylic acid and is used in a variety of scientific research applications. PBTA is a versatile compound with a wide range of applications in the fields of organic synthesis, materials science, and biochemistry.
科学研究应用
N-(3-Phenylsalicylidene)-2-tert-butylaniline is used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used as a reagent to synthesize other compounds. In materials science, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used to create polymers and other materials with unique properties. In biochemistry, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used to study the structure and function of proteins and other biomolecules.
作用机制
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a unique mechanism of action that is highly dependent on its structure. The phenyl group of N-(3-Phenylsalicylidene)-2-tert-butylaniline is able to interact with the hydrophobic regions of proteins, while the tert-butyl group is able to interact with the hydrophilic regions of proteins. The aniline group is able to interact with both hydrophobic and hydrophilic regions of proteins. This allows N-(3-Phenylsalicylidene)-2-tert-butylaniline to interact with and modulate the activity of proteins in a variety of ways.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and transporters. N-(3-Phenylsalicylidene)-2-tert-butylaniline has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline has been shown to have anti-cancer activity, as well as neuroprotective and cardioprotective effects.
实验室实验的优点和局限性
N-(3-Phenylsalicylidene)-2-tert-butylaniline has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline is highly soluble in water and has a low toxicity. However, there are some limitations to consider when using N-(3-Phenylsalicylidene)-2-tert-butylaniline in lab experiments. N-(3-Phenylsalicylidene)-2-tert-butylaniline is not very soluble in organic solvents and can be difficult to purify. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline is not very stable in acidic or basic solutions and can be easily hydrolyzed.
未来方向
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a wide range of potential future directions. It could be used to develop new drugs and treatments for a variety of diseases. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline could be used to develop more efficient and environmentally friendly ways of synthesizing organic compounds. N-(3-Phenylsalicylidene)-2-tert-butylaniline could also be used to develop new materials with unique properties. Finally, N-(3-Phenylsalicylidene)-2-tert-butylaniline could be used to develop new techniques for studying the structure and function of proteins and other biomolecules.
合成方法
N-(3-Phenylsalicylidene)-2-tert-butylaniline can be synthesized through a series of chemical reactions. The first step is to react salicylic acid with a tert-butyl bromide in the presence of a base, such as triethylamine, to form a tert-butyl ester of salicylic acid. The ester can then be reacted with an aniline derivative, such as aniline hydrochloride, to form N-(3-Phenylsalicylidene)-2-tert-butylaniline. The reaction can be carried out in a variety of solvents, such as dichloromethane, and is usually completed in a few hours.
属性
IUPAC Name |
2-[(2-tert-butylphenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-23(2,3)20-14-7-8-15-21(20)24-16-18-12-9-13-19(22(18)25)17-10-5-4-6-11-17/h4-16,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNZXDRVYREGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-2-tert-butylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)